

Application Notes and Protocols for Sonogashira Coupling of Iodocyclohexane

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Compound of Interest

Compound Name: Iodocyclohexane

Cat. No.: B1584034

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Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and sp²-hybridized carbons, typically from aryl or vinyl halides.[1] This reaction traditionally utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] While highly efficient for its conventional substrates, the application of Sonogashira coupling to unactivated sp³-hybridized carbons, such as in **iodocyclohexane**, has historically been challenging due to competing side reactions like β -hydride elimination.

Recent advancements in catalysis have led to the development of novel methods that facilitate the Sonogashira-type coupling of unactivated secondary alkyl halides, including **iodocyclohexane**. These breakthroughs have opened new avenues for the synthesis of complex molecules bearing the cyclohexylalkyne moiety, a structural motif of interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Sonogashira coupling of **iodocyclohexane**, focusing on palladium- and nickel-catalyzed systems.

Catalytic Systems and Data Presentation

The successful coupling of **iodocyclohexane** with terminal alkynes has been achieved using specialized catalytic systems that overcome the inherent challenges of using unactivated alkyl

halides. Below is a summary of representative catalytic systems and their performance in the Sonogashira-type coupling of secondary alkyl iodides.

Table 1: Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Iodides

Entry	Catalyst (mol %)	Ligand (mol %)	Co-catalyst (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Alkyne	Yield (%)
1	[(π -allyl)PdCl] ₂ (2.5)	IPr (10)	CuI (15)	DBU	Dioxane	50	12	Phenyl acetylene	75
2	[(π -allyl)PdCl] ₂ (2.5)	IPr (10)	CuI (15)	DBU	Dioxane	50	12	1-Octyne	72
3	[(π -allyl)PdCl] ₂ (2.5)	IPr (10)	CuI (15)	DBU	Dioxane	60	12	3,3-Dimethyl-1-butyne	68

Data adapted from a representative study on unactivated secondary alkyl iodides. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Table 2: Nickel-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Iodides

Entry	Catalyst (mol %)	Ligand (mol %)	Co-catalyst (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Alkyne	Yield (%)
1	Ni(cod) ₂ (10)	pybox (12)	CuI (20)	K ₃ PO ₄	THF	80	24	Phenyl acetylene	85
2	Ni(cod) ₂ (10)	pybox (12)	CuI (20)	K ₃ PO ₄	THF	80	24	4-Methoxyphenylacetylene	82
3	Ni(cod) ₂ (10)	pybox (12)	CuI (20)	K ₃ PO ₄	THF	80	24	1-Heptyne	78

Data adapted from a representative study on non-activated secondary alkyl iodides. Ni(cod)₂ = Bis(1,5-cyclooctadiene)nickel(0), pybox = 2,6-Bis(4'-isopropylloxazolin-2'-yl)pyridine.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of Iodocyclohexane

This protocol is adapted from the work of Fu and co-workers on the Sonogashira coupling of unactivated alkyl halides using an N-heterocyclic carbene (NHC) ligand.[3]

Materials:

- [(π -allyl)PdCl]₂
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
- Sodium tert-butoxide (NaOtBu)

- Copper(I) iodide (CuI)
- **Iodocyclohexane**
- Terminal alkyne (e.g., Phenylacetylene)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous dioxane
- Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
- Magnetic stirrer and heating plate

Procedure:

- **Catalyst Preparation (in situ):** In a glovebox, to a Schlenk flask, add $[(\pi\text{-allyl})\text{PdCl}]_2$ (0.025 mmol, 2.5 mol%) and $\text{IPr}\cdot\text{HCl}$ (0.10 mmol, 10 mol%). Add anhydrous dioxane (2.0 mL) and NaOtBu (0.10 mmol, 10 mol%). Stir the mixture at room temperature for 20 minutes to generate the active Pd-NHC catalyst.
- **Reaction Setup:** To the flask containing the catalyst, add CuI (0.15 mmol, 15 mol%).
- **Addition of Reactants:** Add **iodocyclohexane** (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and DBU (1.5 mmol, 1.5 equiv.).
- **Reaction Conditions:** Seal the Schlenk flask and heat the reaction mixture to 50-60 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite.
- **Purification:** Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexyl-alkyne product.

Protocol 2: Nickel-Catalyzed Sonogashira Coupling of Iodocyclohexane

This protocol is adapted from the work of Liu and co-workers on the nickel-catalyzed Sonogashira coupling of non-activated secondary alkyl halides.^[4]

Materials:

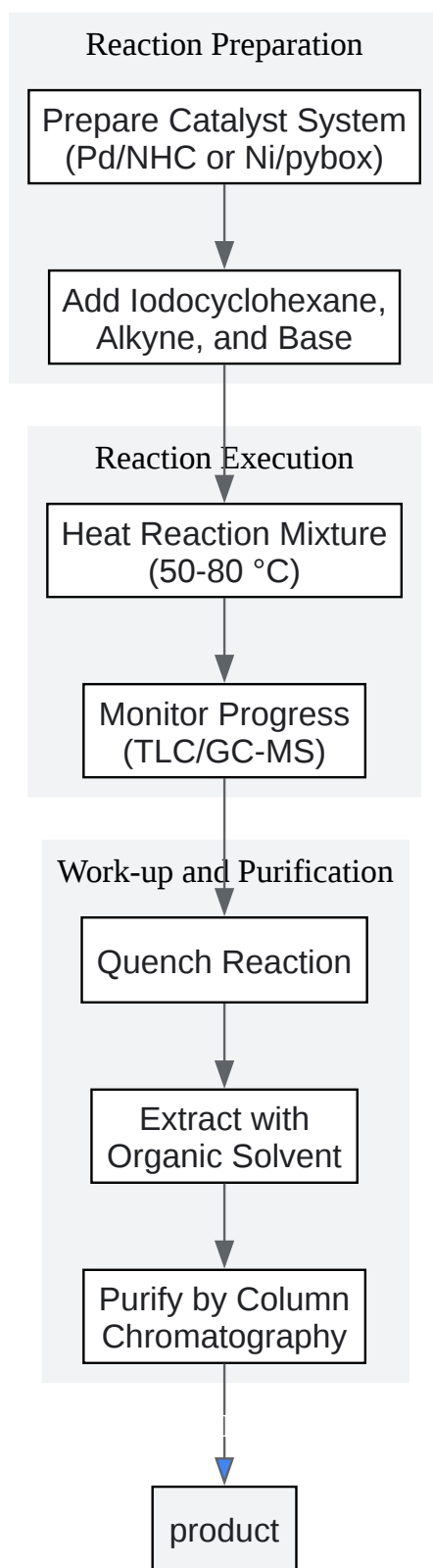
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
- 2,6-Bis(4'-isopropylloxazolin-2'-yl)pyridine (pybox)
- Copper(I) iodide (CuI)
- Potassium phosphate (K₃PO₄)
- **Iodocyclohexane**
- Terminal alkyne (e.g., Phenylacetylene)
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (glovebox, Schlenk flask)
- Magnetic stirrer and heating plate

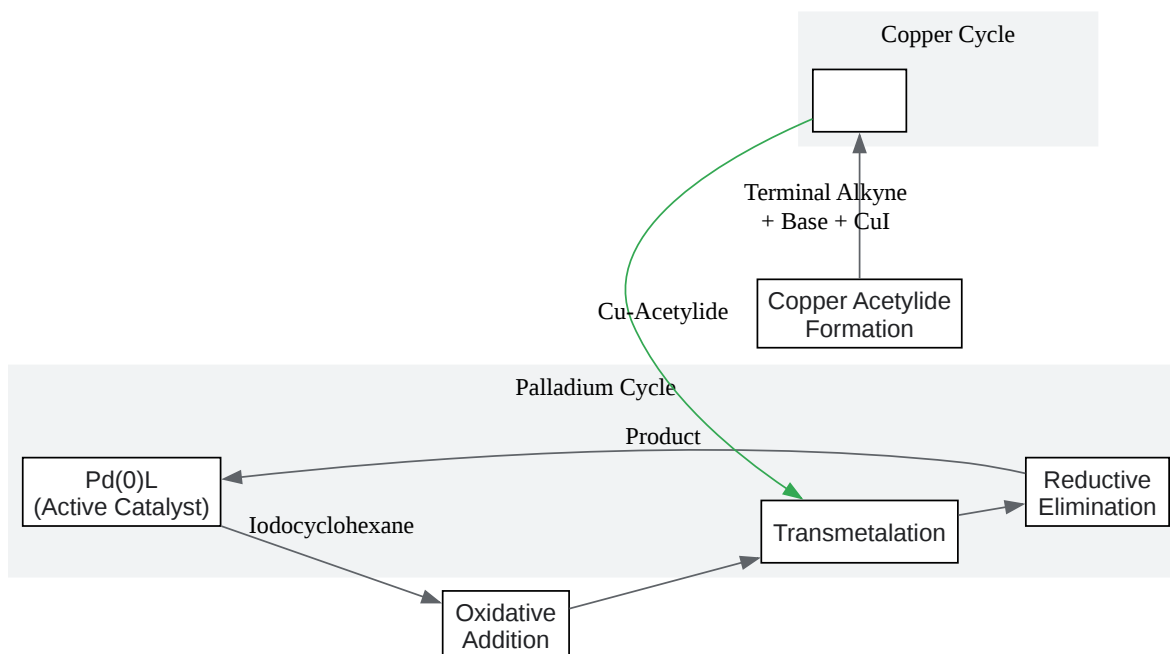
Procedure:

- **Reaction Setup:** In a glovebox, add Ni(cod)₂ (0.10 mmol, 10 mol%), pybox ligand (0.12 mmol, 12 mol%), CuI (0.20 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.) to a Schlenk flask.
- **Addition of Solvent and Reactants:** Add anhydrous THF (2.0 mL). Then, add the terminal alkyne (1.0 mmol, 1.0 equiv.) and **iodocyclohexane** (1.2 mmol, 1.2 equiv.).

- Reaction Conditions: Seal the Schlenk flask, remove it from the glovebox, and heat the mixture to 80 °C with stirring.
- Monitoring: Monitor the reaction by TLC or GC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the final product.

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